molecular formula C24H26FN3O B048065 Biriperone CAS No. 42021-34-1

Biriperone

Cat. No. B048065
CAS RN: 42021-34-1
M. Wt: 391.5 g/mol
InChI Key: YCNCIZWAGQTWBI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules, such as Biriperone, often involves catalytic processes and innovative strategies to achieve high selectivity and yield. A notable example is the rhodium-catalyzed enantioselective synthesis of helically chiral molecules, achieving up to 93% ee, highlighting the precision and efficiency of modern synthetic methods in generating complex structures (Sawada et al., 2012).

Molecular Structure Analysis

Understanding the molecular structure is crucial for the development and application of synthetic compounds. Techniques such as X-ray crystallography provide detailed insights into the molecular architecture, enabling the design of molecules with desired physical and chemical properties. The structural investigation of multifunctional compounds, as demonstrated by Leblanc et al. (2010), elucidates the relationship between molecular structure and function, informing further synthetic modifications (Leblanc et al., 2010).

Chemical Reactions and Properties

The chemical reactivity and properties of a compound are fundamentally linked to its molecular structure. Research on catalytic decarboxylative coupling, for instance, showcases the development of efficient methods for forming biaryl structures, a common motif in many active molecules, underlining the importance of innovative reactions in synthesis (Goossen et al., 2006).

Physical Properties Analysis

The study of physical properties, such as photophysical characteristics, is essential for the application of synthetic compounds. Sawada et al. (2012) explored the photophysical properties of helically chiral molecules, demonstrating how molecular design influences the absorption and emission properties, crucial for applications in materials science and photonics (Sawada et al., 2012).

Chemical Properties Analysis

The chemical properties of compounds like this compound are influenced by their molecular structure and synthesis. Studies on the electronic and structural aspects of molecules, such as those by Wernet et al. (2008), provide insights into the environmental impacts of chemical production and the potential for process optimization, emphasizing the role of chemical properties in sustainable synthesis and application (Wernet et al., 2008).

Scientific Research Applications

  • The Biomedical Informatics Research Network (BIRN) : This network fosters large data and compute-intensive collaborations in biomedical science with IT innovations (Olson et al., 2008).

  • Bikunin in Ovarian Cancer : A study found that Bikunin alters gene expression in human ovarian cancer cells, blocking cell invasion (Suzuki et al., 2003).

  • Enabling Collaborative Research Using BIRN : BIRN addresses challenges in biomedical data sharing by providing capabilities in data management, data security, information integration, and knowledge engineering (Helmer et al., 2011).

  • Bi-Force in Gene Expression Data Analysis : Bi-Force, a weighted bicluster editing model, is effective in discovering local patterns in gene expression data and evaluating their biological relevance (Sun et al., 2014).

  • Bioelectrical Impedance Analysis (BIA) in Clinical Management : BIA in patients with end-stage renal disease provides a biological model for testing underlying assumptions and improving clinical management of patients receiving dialysis (Kushner et al., 1996).

Mechanism of Action

Target of Action

Biriperone, also known as Centbutindole, primarily targets the Dopamine receptors and the 5-hydroxytryptamine receptor 2A . These receptors play a crucial role in the regulation of mood, cognition, and behavior.

Mode of Action

This compound acts as an antagonist at the dopamine receptors and the 5-hydroxytryptamine receptor 2A . This means it binds to these receptors and inhibits their activity. The inhibition of these receptors can lead to changes in neurotransmission, which may result in the alleviation of symptoms in conditions like schizophrenia .

Biochemical Pathways

By acting as an antagonist at specific dopamine and serotonin receptors, this compound can influence the signaling pathways associated with these neurotransmitters. This can lead to downstream effects such as changes in mood, cognition, and behavior .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of specific dopamine and serotonin receptors . This can lead to alterations in neurotransmission and changes in various neurological and psychological processes.

properties

IUPAC Name

1-(4-fluorophenyl)-4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O/c25-18-9-7-17(8-10-18)24(29)6-3-11-27-12-13-28-16-23-21(14-19(28)15-27)20-4-1-2-5-22(20)26-23/h1-2,4-5,7-10,19,26H,3,6,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNCIZWAGQTWBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3=C(CC2CN1CCCC(=O)C4=CC=C(C=C4)F)C5=CC=CC=C5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60866048
Record name Biriperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60866048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42021-34-1, 41510-23-0
Record name 1-(4-Fluorophenyl)-4-(3,4,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indol-2(1H)-yl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42021-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Biriperone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041510230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazino(1',2':1,6)pyrido(3,4-b)indole, 1,2,3,4,6,7,12,12a-octahydro-2-(3-(p-fluorobenzoyl)propyl)-, dl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC143691
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143691
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Record name Biriperone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-1-(4-fluorophenyl)-4-(3,4,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indol-2(1H)-yl)butan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.554
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Record name BIRIPERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5776HBV7UD
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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